molecular formula C12H10BrClO B1269279 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene CAS No. 92643-16-8

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene

Cat. No.: B1269279
CAS No.: 92643-16-8
M. Wt: 285.56 g/mol
InChI Key: BWIOURVJVDKDOC-UHFFFAOYSA-N
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Description

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a naphthalene ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene typically involves the bromination and chloromethylation of 2-methoxynaphthalene. The process can be summarized as follows:

    Bromination: 2-Methoxynaphthalene is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce a bromine atom at the 6-position of the naphthalene ring.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted naphthalene derivatives.

    Oxidation: Carbonyl-containing naphthalene derivatives.

    Reduction: Dehalogenated naphthalene derivatives.

Scientific Research Applications

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(bromomethyl)naphthalene
  • 6-Bromo-1-hexene
  • 6-Chloro-1-hexene

Comparison

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is unique due to the presence of both bromine and chloromethyl groups on the naphthalene ring, along with a methoxy group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds, which may lack one or more of these functional groups.

Properties

IUPAC Name

6-bromo-1-(chloromethyl)-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClO/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIOURVJVDKDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353169
Record name 6-bromo-1-(chloromethyl)-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92643-16-8
Record name 6-bromo-1-(chloromethyl)-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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